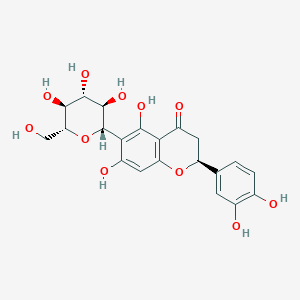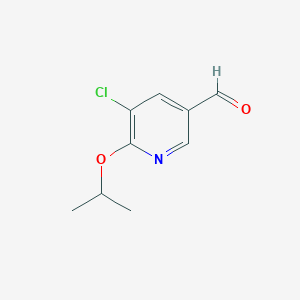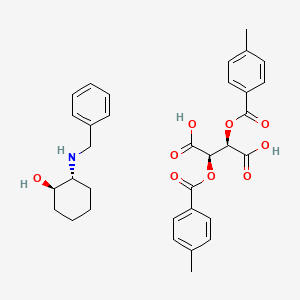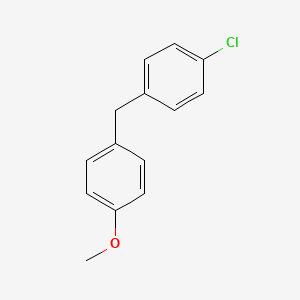
2-(Methoxymethyl)cyclohexanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Methoxymethyl)cyclohexanone is an organic compound with the molecular formula C8H14O2 It features a cyclohexanone ring substituted with a methoxymethyl group at the second position
Synthetic Routes and Reaction Conditions:
Methoxymethylation of Cyclohexanone: One common method involves the methoxymethylation of cyclohexanone. This can be achieved by reacting cyclohexanone with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the methoxymethyl group.
Grignard Reaction: Another synthetic route involves the Grignard reaction, where a Grignard reagent (e.g., methoxymethyl magnesium bromide) reacts with cyclohexanone to form the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale methoxymethylation processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of catalysts and optimized reaction conditions helps in achieving high yields and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: The methoxymethyl group can be substituted by other functional groups through nucleophilic substitution reactions. Reagents like hydrobromic acid can facilitate this process.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Hydrobromic acid in acetic acid.
Major Products:
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols, alkanes.
Substitution: Various substituted cyclohexanones.
Aplicaciones Científicas De Investigación
2-(Methoxymethyl)cyclohexanone has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, particularly in the pharmaceutical industry.
Biological Studies: Its derivatives are studied for potential biological activities, including antimicrobial and anti-inflammatory properties.
Material Science: Used in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-(Methoxymethyl)cyclohexanone in biological systems involves its interaction with cellular enzymes and receptors. The methoxymethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, it can undergo metabolic transformations, leading to the formation of active metabolites that interact with specific molecular targets, such as enzymes involved in metabolic pathways.
Comparación Con Compuestos Similares
Cyclohexanone: The parent compound, lacking the methoxymethyl group.
2-Methylcyclohexanone: Similar structure but with a methyl group instead of a methoxymethyl group.
2-Methoxycyclohexanone: Similar but with a methoxy group directly attached to the cyclohexanone ring.
Uniqueness: 2-(Methoxymethyl)cyclohexanone is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties such as increased reactivity in substitution reactions and enhanced solubility in organic solvents. This makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields.
Propiedades
Número CAS |
58173-92-5 |
|---|---|
Fórmula molecular |
C8H14O2 |
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
2-(methoxymethyl)cyclohexan-1-one |
InChI |
InChI=1S/C8H14O2/c1-10-6-7-4-2-3-5-8(7)9/h7H,2-6H2,1H3 |
Clave InChI |
ISLGGTSUDYDVRI-UHFFFAOYSA-N |
SMILES canónico |
COCC1CCCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![9-oxa-3-thia-14-azatricyclo[8.4.0.02,6]tetradeca-1(10),2(6),4,11,13-pentaene-13-carbonitrile](/img/structure/B13030991.png)
![6-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B13030996.png)


![tert-butylN-[trans-5-fluoroazepan-4-yl]carbamate](/img/structure/B13031006.png)

![2-Chloro-7-methyl-7h-pyrrolo[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B13031015.png)



![4,4,5,5-Tetramethyl-2-(1,4-dioxaspiro[4.5]dec-6-en-7-yl)-1,3,2-dioxaborolane](/img/structure/B13031027.png)

